![molecular formula C11H19BrN2S B13237718 [(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13237718.png)
[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine is an organic compound that features a brominated thiophene ring attached to a diethylaminoethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Formation of the Intermediate: 4-Bromothiophene is then reacted with formaldehyde and a secondary amine to form the intermediate [(4-Bromothiophen-2-yl)methyl]amine.
Final Substitution: The intermediate is further reacted with 2-(diethylamino)ethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of thiophene using bromine and a suitable catalyst.
Continuous Flow Reactions: Use of continuous flow reactors for the formation of intermediates and final product to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparaison Avec Des Composés Similaires
[(4-Bromothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine can be compared with similar compounds such as:
[(4-Chlorothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine: Similar structure but with a chlorine atom instead of bromine.
[(4-Methylthiophen-2-yl)methyl][2-(diethylamino)ethyl]amine: Similar structure but with a methyl group instead of bromine.
[(4-Fluorothiophen-2-yl)methyl][2-(diethylamino)ethyl]amine: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its bromine atom, which can influence its reactivity and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H19BrN2S |
|---|---|
Poids moléculaire |
291.25 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C11H19BrN2S/c1-3-14(4-2)6-5-13-8-11-7-10(12)9-15-11/h7,9,13H,3-6,8H2,1-2H3 |
Clé InChI |
POEJFAYOSIDUSL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


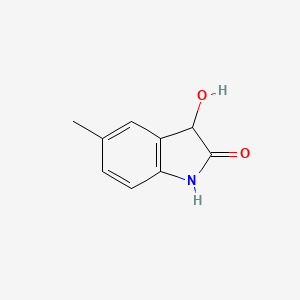
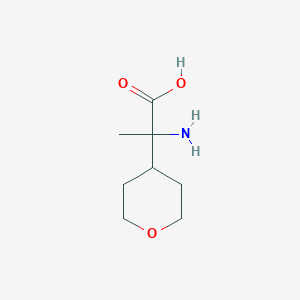
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
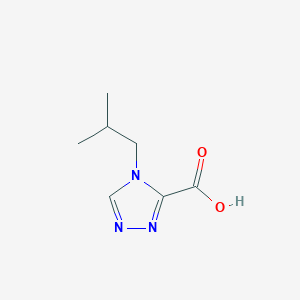
![N-cyclopropyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13237654.png)

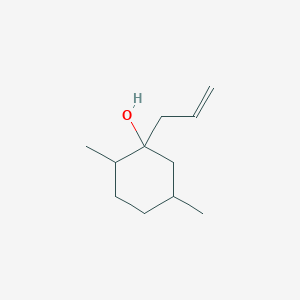
![4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13237685.png)

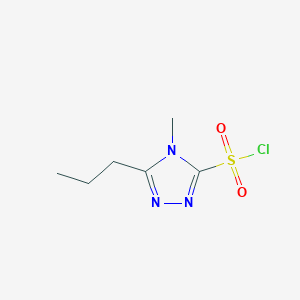
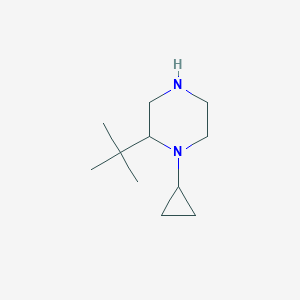

![N-[(3-bromophenyl)methyl]thian-4-amine](/img/structure/B13237726.png)

